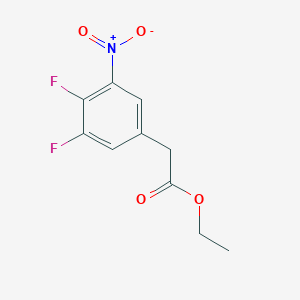

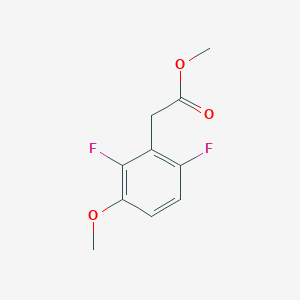

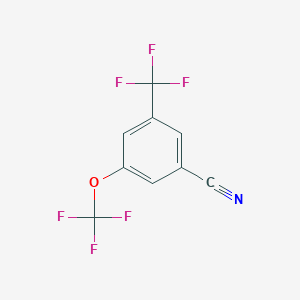

![molecular formula C7H5N5 B1413063 Imidazo[1,2-b]pyridazin-6-ylcyanamide CAS No. 2091730-89-9](/img/structure/B1413063.png)

Imidazo[1,2-b]pyridazin-6-ylcyanamide

Overview

Description

Imidazo[1,2-b]pyridazin-6-ylcyanamide is a compound that has been recognized as a potential drug moiety . It is found in many approved and experimental drugs . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Scientific Research Applications

1. Anti-Asthmatic Activities

A study by Kuwahara et al. (1996) demonstrated the synthesis and evaluation of (imidazo[1,2-b]pyridazin-6-yl)oxyalkylsulfonamides for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. Notably, 3-(imidazo[1,2-b]pyridazin-6-yl)oxy-2,2-dimethylpropanesulfonamide showed significant anti-asthmatic activity and duration of action, surpassing the effects of theophylline in an allergic asthma model. The study highlights the potential of imidazo[1,2-b]pyridazine derivatives in treating asthma (Kuwahara et al., 1996).

2. Synthesis and Biological Evaluation

Mourad et al. (1993) prepared a series of imidazo[1,2-b]pyridazines, including fenbendazole and oxifenbendazole analogs, to evaluate their macrofilaricidal activity against certain infections in jirds. This study contributes to understanding the synthesis and potential biological applications of imidazo[1,2-b]pyridazine derivatives (Mourad, Wise, & Townsend, 1993).

3. Kinase Inhibition for Cancer Treatment

Imidazo[1,2-b]pyridazine has been identified as a key scaffold in medicinal chemistry, particularly in the development of kinase inhibitors like ponatinib for therapeutic applications in medicine. Garrido et al. (2021) reviewed the role of imidazo[1,2-b]pyridazine in medicinal chemistry, highlighting its structure-activity relationships and potential in creating new derivatives with enhanced pharmacokinetics and efficiency for cancer treatment (Garrido et al., 2021).

4. Neurological Applications

Zeng et al. (2010) synthesized imidazo[1,2-b]pyridazine derivatives and evaluated them for binding to amyloid plaques in vitro. This study is crucial in understanding the potential application of imidazo[1,2-b]pyridazine compounds in neurology, particularly in the development of novel positron emission tomography radiotracers for imaging Aβ plaques in Alzheimer's disease (Zeng et al., 2010).

5. Anti-Inflammatory and Antifilarial Potential

Research by Mourad et al. (1992) focused on synthesizing imidazo[1,2-b]pyridazines, including methyl imidazo[1,2-b]pyridazine-2-carbamates, for antifilarial evaluation. Although these compounds did not show significant antifilarial activity, the study provides insights into the synthesis and potential applications of these compounds in anti-inflammatory and antifilarial contexts (Mourad, Wise, & Townsend, 1992).

Mechanism of Action

Target of Action

Imidazo[1,2-b]pyridazin-6-ylcyanamide has been identified as an inhibitor of IL-17A and TAK1 kinase . IL-17A is a major pathological cytokine secreted from Th17 cells, which plays a key role in chronic inflammation and is a major driver of tissue damage . TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis .

Mode of Action

The compound interacts with its targets, IL-17A and TAK1 kinase, inhibiting their activity. This inhibition disrupts the normal function of these proteins, leading to changes in cellular processes .

Biochemical Pathways

The inhibition of IL-17A and TAK1 kinase by this compound affects several biochemical pathways. IL-17A is involved in immune and inflammatory responses to pathogens, but can also contribute to chronic autoimmune diseases . TAK1 kinase is involved in various extracellular signals trigger activation, including cytokines, growth factors, and Toll-like receptor ligands .

Pharmacokinetics

The compound’s ability to inhibit tak1 kinase at nanomolar concentrations suggests it may have good bioavailability .

Result of Action

The inhibition of IL-17A and TAK1 kinase by this compound can lead to a reduction in inflammation and cell growth, respectively. This can have therapeutic effects in conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis , as well as multiple myeloma .

Biochemical Analysis

Biochemical Properties

Imidazo[1,2-b]pyridazin-6-ylcyanamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific kinases. It has been shown to inhibit the enzymatic activity of transforming growth factor-β activated kinase (TAK1) with an IC50 of 55 nM . This inhibition is significant because TAK1 is involved in cell growth, differentiation, and apoptosis. The compound interacts with TAK1 by binding to its active site, thereby preventing its phosphorylation and subsequent activation. Additionally, this compound has been found to inhibit interleukin-17A (IL-17A), a pro-inflammatory cytokine involved in chronic inflammation and autoimmune diseases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In multiple myeloma cell lines, such as MPC-11 and H929, the compound inhibits cell growth with GI50 values as low as 30 nM . This inhibition is achieved through the suppression of TAK1 activity, which is essential for the survival and proliferation of these cancer cells. Furthermore, the compound’s inhibition of IL-17A signaling pathways reduces inflammation and immune responses in autoimmune diseases . This dual action makes this compound a promising therapeutic agent for both cancer and autoimmune disorders.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of TAK1, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the TAK1-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, this compound inhibits IL-17A by binding to its receptor, IL-17R, thereby blocking the cytokine’s pro-inflammatory effects . These molecular interactions highlight the compound’s potential as a targeted therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its inhibitory activity against TAK1 and IL-17A over extended periods . Degradation studies have shown that the compound can undergo hydrolysis under acidic conditions, leading to a loss of activity. Long-term studies in vitro have demonstrated sustained inhibition of cell proliferation and inflammation, indicating the compound’s potential for chronic therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits TAK1 and IL-17A, leading to reduced tumor growth and inflammation . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies to maximize therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites are further conjugated with glucuronic acid and excreted via the urine. The compound’s metabolism can affect its bioavailability and therapeutic efficacy, highlighting the need for pharmacokinetic studies to optimize dosing regimens .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues. This distribution pattern is crucial for achieving therapeutic concentrations at the site of action while minimizing systemic exposure and potential side effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TAK1 and IL-17R . Additionally, post-translational modifications such as phosphorylation and ubiquitination can influence the compound’s localization and stability. These modifications may direct the compound to specific cellular compartments, enhancing its therapeutic effects .

Properties

IUPAC Name |

imidazo[1,2-b]pyridazin-6-ylcyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N5/c8-5-10-6-1-2-7-9-3-4-12(7)11-6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRGWYOCXWPULG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2N=C1NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.